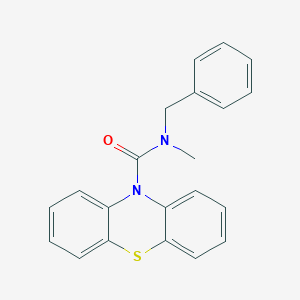
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide is a compound that features a pyridylmethyl group attached to a benzodioxole ring system. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3-pyridylmethylamine with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4), and nucleophiles (amines, thiols). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: It serves as a ligand in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide include:
- N,N’-bis(3-pyridylmethyl)amine
- N-(6-chloro-3-pyridylmethyl)-N’-cyano-acetamidine
- N,N’-bis(3-pyridylmethyl)pyromellitic diimide
Uniqueness
This compound is unique due to its specific combination of the pyridylmethyl and benzodioxole moieties. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
CAS No. |
349114-03-0 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-8-10-2-1-5-15-7-10)11-3-4-12-13(6-11)19-9-18-12/h1-7H,8-9H2,(H,16,17) |
InChI Key |
ZXUNOMDWKHCOLC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-[methyl(propanoylcarbamothioyl)amino]benzamide](/img/structure/B501235.png)
![N-benzyl-2-[(2,2-dimethylpropanoyl)(methyl)amino]benzamide](/img/structure/B501240.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-tert-butylbenzamide](/img/structure/B501241.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B501242.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B501243.png)
![N-{4-[(allylamino)sulfonyl]phenyl}propanamide](/img/structure/B501244.png)

![2,2-dimethyl-N-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B501246.png)
![N-{4-[(allylamino)sulfonyl]phenyl}benzamide](/img/structure/B501247.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B501248.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B501249.png)

![2-[(2-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501253.png)
